molecular formula C24H23N3O4S B3001075 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-58-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B3001075
CAS No.: 898407-58-4
M. Wt: 449.53
InChI Key: FFDNBEZMEWQYAX-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetically derived organic compound designed for biochemical and pharmacological research. This oxalamide derivative features a benzo[1,3]dioxole group, an indoline moiety, and a thiophene ring, a structural combination that suggests potential for diverse biological activity. Compounds within this class are frequently investigated as molecular glues or targeted protein degraders. For instance, research into similar chemical entities has shown promise in the targeted degradation of proteins like proto-oncogene VAV1, a key regulator in immune cell signaling . Degrading VAV1 can reduce immune cell activation and proliferation, positioning such compounds as valuable tools for studying autoimmune disorders, inflammatory diseases, and certain cancers . The mechanism of action for this class of compounds often involves facilitating interactions between target proteins and E3 ubiquitin ligases, leading to the poly-ubiquitination and subsequent proteasomal degradation of the target . Researchers can utilize this compound as a biochemical probe to explore critical cellular pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-23(25-13-16-7-8-20-21(12-16)31-15-30-20)24(29)26-14-19(22-6-3-11-32-22)27-10-9-17-4-1-2-5-18(17)27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNBEZMEWQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural motifs including a benzo[d][1,3]dioxole moiety, an indole derivative, and a thiophene group. These components contribute to its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural features. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
DoxorubicinHepG27.46
DoxorubicinHCT1168.29

The above data indicates that certain benzo[d][1,3]dioxole derivatives exhibit lower IC50 values compared to doxorubicin, suggesting stronger anticancer activity.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Microtubule Interaction : Similar compounds have been shown to interact with tubulin and disrupt microtubule assembly. This leads to cell cycle arrest and apoptosis in cancer cells.
  • EGFR Inhibition : The compound's structure suggests potential inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Mitochondrial Pathway Modulation : Compounds with similar structures have been associated with the modulation of mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2 .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Cytotoxicity Assessment

A study conducted on synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole showed promising results in terms of cytotoxicity against HepG2 and HCT116 cell lines. The study utilized SRB assays to determine IC50 values and assessed apoptosis through annexin V-FITC staining and cell cycle analysis .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound towards various targets including EGFR and tubulin. These studies provide insights into how structural modifications can enhance or diminish biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several oxalamide and heterocyclic derivatives. Below is a detailed comparison based on molecular architecture, substituent variations, and inferred properties:

Structural Analogues and Key Differences

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (898407-58-4) C24H23N3O4S 449.5 - Benzo[d][1,3]dioxole
- Indolin-1-yl
- Thiophen-2-yl
Bifunctional oxalamide with aromatic and heterocyclic groups.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide Not specified ~430–450 (estimated) - Pyrrolidin-1-yl
- Thiophen-3-yl
Replaces indoline with pyrrolidine; thiophene positional isomer. Likely altered pharmacokinetics due to tertiary amine.
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide C15H13ClN2O4S 368.79 - Thiazolidinone
- Chloroacetamide
Thiazolidinone core instead of oxalamide; potential protease inhibition activity inferred from similar scaffolds.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide (1105215-95-9) C20H21N3O7S 447.5 - 1,1-Dioxidoisothiazolidine
- Methoxyphenyl
Sulfonamide group enhances polarity; methoxy group may improve metabolic stability.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (894037-75-3) C21H16ClN5O4S 469.9 - Thiazolo-triazole
- 4-Chlorophenyl
Rigid triazole-thiazole system; chlorine atom may enhance lipophilicity and target binding.

Inferred Pharmacological Implications

  • Target Compound : The indoline moiety may confer receptor-binding affinity (e.g., serotonin or dopamine receptors), while the thiophene group could enhance π-stacking interactions. However, the lack of methyl or methoxy groups (cf. ) may reduce metabolic stability.
  • Pyrrolidine Analogue : The tertiary amine in pyrrolidine could improve solubility but may increase off-target interactions (e.g., with adrenergic receptors).
  • Chlorophenyl-Thiazolo-Triazole Derivative : The chlorine atom and fused heterocycles suggest enhanced target selectivity and resistance to oxidative metabolism.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide?

The synthesis involves multi-step reactions, including coupling of oxalamide precursors with functionalized heterocyclic moieties. For example:

  • Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride to form the oxalamide intermediate.
  • Step 2 : Introduce the indoline-thiophene moiety via nucleophilic substitution or condensation reactions under reflux in acetic acid, monitored by TLC .
  • Step 3 : Purify via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm connectivity of the oxalamide, benzodioxole, indoline, and thiophene groups.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays aligned with the structural motifs:

  • Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines, leveraging the indoline and thiophene groups’ known interactions with kinases .
  • Antimicrobial testing : Screen against Gram-positive/negative bacteria, noting the benzodioxole moiety’s potential membrane-disrupting effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent optimization : Replace glacial acetic acid with mixed solvents (e.g., toluene/acetic acid) to reduce steric hindrance from bulky substituents .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity compared to traditional reflux .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., BRAF V600E), focusing on hydrogen bonding with the oxalamide group and π-π stacking with thiophene/indoline .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox activity or charge transfer potential .

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • Systematic SAR studies : Modify substituents (e.g., replace benzodioxole with isosteric groups) and compare bioactivity profiles.
  • Pharmacophore mapping : Identify critical motifs (e.g., the oxalamide linker) using 3D-QSAR models .

Q. What strategies mitigate challenges in regioselectivity during indoline-thiophene coupling?

  • Protecting group chemistry : Temporarily block reactive sites on indoline (e.g., N-Boc protection) to direct coupling to the desired position .
  • Temperature control : Lower reaction temperatures (<80°C) to favor kinetic over thermodynamic products .

Q. How can process simulation tools optimize large-scale synthesis?

  • COMSOL Multiphysics : Model heat/mass transfer in reflux systems to identify bottlenecks.
  • AI-driven optimization : Train machine learning models on reaction parameters (e.g., solvent polarity, stoichiometry) to predict optimal conditions .

Methodological Notes

  • Theoretical framework integration : Link synthesis and bioactivity studies to concepts like frontier molecular orbital theory (for reactivity) or lock-and-key models (for target binding) .
  • Data contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate mechanisms .

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